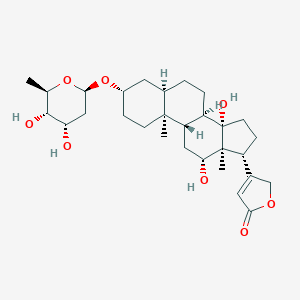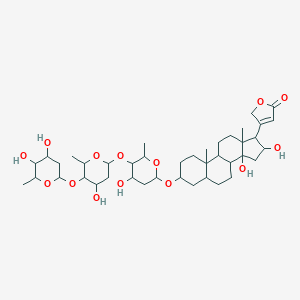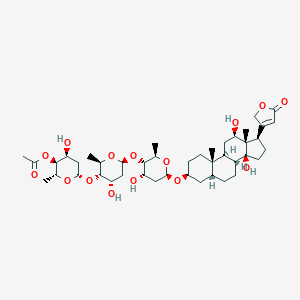
2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol
Overview
Description
Dipyridamole impurity.
Mechanism of Action
Target of Action
Dipyridamole impurity F, also known as UNII-9HOE8AZZ8G, primarily targets adenosine deaminase and phosphodiesterase . These enzymes play a crucial role in the regulation of adenosine and cyclic adenosine monophosphate (cAMP) levels in the body .
Mode of Action
Dipyridamole impurity F inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP . This results in an increase in cellular cAMP levels, which inhibits platelet function . The elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to platelet aggregation and vasodilation . By inhibiting the degradation of cAMP, it impacts the signaling pathways that regulate platelet function . This leads to a reduction in thromboxane A2 activity, a potent platelet aggregator and vasoconstrictor .
Pharmacokinetics
It is known that the bioavailability of dipyridamole, the parent compound, varies and can be improved with a modified extended-release formulation . The biological half-life of Dipyridamole is relatively short, and a uniform level in the blood can be obtained only if the active substance is resorbed continuously .
Result of Action
The inhibition of adenosine deaminase and phosphodiesterase by Dipyridamole impurity F leads to an increase in cAMP levels, which inhibits platelet function and reduces thromboxane A2 activity . This results in antiplatelet and vasodilating effects, making the compound useful in thromboembolic disorders .
Action Environment
The action, efficacy, and stability of Dipyridamole impurity F can be influenced by various environmental factors. For instance, the pH level in the stomach can affect the solubility and absorption of the compound . Furthermore, the compound’s efficacy can be influenced by the presence of other medications, such as statins .
Biochemical Analysis
Biochemical Properties
It is known that it is a degradation product of Dipyridamole . Dipyridamole interacts with various enzymes and proteins, including adenosine reuptake inhibitors and phosphodiesterase inhibitors
Cellular Effects
As a degradation product of Dipyridamole, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Given its structural similarity to Dipyridamole, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Given its structural similarity to Dipyridamole, it may interact with similar enzymes or cofactors
Properties
IUPAC Name |
2-[[2,6-bis[bis(2-hydroxyethyl)amino]-4-piperidin-1-ylpyrimido[5,4-d]pyrimidin-8-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N8O5/c30-11-4-22-18-16-17(24-20(25-18)28(7-12-31)8-13-32)19(27-5-2-1-3-6-27)26-21(23-16)29(9-14-33)10-15-34/h30-34H,1-15H2,(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGWFBJKQOLUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3NCCO)N(CCO)CCO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209037 | |
| Record name | 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60286-30-8 | |
| Record name | 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060286308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',2'',2'''-((4-((2-HYDROXYETHYL)AMINO)-8-(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE-2,6-DIYL)DINITRILO)TETRAETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HOE8AZZ8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)

![Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate](/img/structure/B194482.png)
![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B194485.png)

![Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B194498.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)
![3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B194506.png)




